Bumetanide-d5 Butyl Ester
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Description
Bumetanide-d5 Butyl Ester is an intermediate of labeled Bumetanide . It is a biochemical used for proteomics research . The molecular formula of this compound is C21H23D5N2O5S and its molecular weight is 425.55 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H23D5N2O5S . Unfortunately, the search results do not provide a detailed molecular structure analysis.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, a review of different analytical techniques for Bumetanide, the parent compound, has been published . This review includes methods such as UV, HPLC, HPTLC, GC-MS, LC-MS, and others .
Physical and Chemical Properties Analysis
This compound is a derivative of a compound and is a type of amide drug . It is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and dichloromethane, but insoluble in water .
Future Directions
A recent study presented at the CRGC/FDA meeting discussed the screening and effectiveness of potential scavengers to prevent Nitroso-API formation . The team from FDA published a paper titled "Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide impurity formation and its inhibition in bumetanide tablets" . This suggests that future research may focus on the mitigation of impurity formation in Bumetanide and its derivatives, including Bumetanide-d5 Butyl Ester.
Properties
IUPAC Name |
butyl 3-(butylamino)-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26)/i7D,8D,9D,10D,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBXAOXPLXHBPG-RAGZBHKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)OCCCC)NCCCC)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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